

In Vitro Biological Activity of C17:1 Anandamide: A Technical Guide

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Compound of Interest

Compound Name: C17:1 Anandamide

Cat. No.: B11936555

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of **C17:1 Anandamide** (Heptadecenoylethanolamide). While specific quantitative data for this particular endocannabinoid analogue is limited in publicly available literature, this document extrapolates its expected activities based on the well-established pharmacology of Anandamide (AEA). It details the primary molecular targets, including cannabinoid receptors (CB1 and CB2), the orphan G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1) channel. Furthermore, the guide outlines its metabolism via fatty acid amide hydrolase (FAAH). Detailed experimental protocols for key in vitro assays are provided to enable researchers to investigate the biological activity of **C17:1 Anandamide**. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain,

mood, appetite, and memory. Its effects are mediated through interaction with a range of molecular targets. **C17:1 Anandamide**, also known as heptadecenoylethanolamide, is a less-studied analogue of AEA characterized by a 17-carbon fatty acid chain with one degree of unsaturation. Understanding the in vitro biological activity of **C17:1 Anandamide** is essential for elucidating its potential physiological roles and therapeutic applications. This guide summarizes the expected biological activities and provides the necessary technical information for its in vitro characterization.

Molecular Targets and Biological Activity

Based on the known pharmacology of other N-acylethanolamines, **C17:1 Anandamide** is expected to interact with the following primary molecular targets:

- **Cannabinoid Receptors (CB1 and CB2):** Anandamide is a partial agonist at both CB1 and CB2 receptors. It is anticipated that **C17:1 Anandamide** will also exhibit affinity for these receptors, though its potency and efficacy may differ. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in immune cells.
- **G Protein-Coupled Receptor 55 (GPR55):** Anandamide has been shown to act as an agonist at GPR55, a receptor implicated in various physiological processes, including inflammation and cancer cell proliferation.[1][2][3][4] It is plausible that **C17:1 Anandamide** also modulates GPR55 activity.
- **Transient Receptor Potential Vanilloid 1 (TRPV1):** Anandamide is a known agonist of the TRPV1 channel, a non-selective cation channel involved in pain perception and inflammation.[5] The interaction of **C17:1 Anandamide** with TRPV1 is therefore an important area of investigation.
- **Fatty Acid Amide Hydrolase (FAAH):** Anandamide is primarily degraded by the enzyme FAAH through hydrolysis. The structural similarity of **C17:1 Anandamide** suggests that it is also a substrate for FAAH, and its rate of hydrolysis will determine its biological half-life.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., K_i , EC_{50} , IC_{50}) for the interaction of **C17:1 Anandamide** with its molecular targets are not readily available. The

following tables are provided as templates for researchers to populate with their experimental data. For reference, typical values for Anandamide (C20:4) are included where available.

Table 1: Receptor Binding Affinities (K_i)

Compound	CB1 Receptor (K _i , nM)	CB2 Receptor (K _i , nM)
Anandamide (C20:4)	89	371
C17:1 Anandamide	Data not available	Data not available

Table 2: Functional Potencies (EC₅₀/IC₅₀)

Compound	CB1 Receptor (EC ₅₀ , nM)	CB2 Receptor (EC ₅₀ , nM)	GPR55 (EC ₅₀ , nM)	TRPV1 (EC ₅₀ , nM)
Anandamide (C20:4)	31	27	18	~261
C17:1 Anandamide	Data not available	Data not available	Data not available	Data not available

Table 3: Enzymatic Hydrolysis by FAAH

Substrate	K _m (μM)	V _{max} (pmol/min/mg protein)
Anandamide (C20:4)	Varies by tissue/cell type	Varies by tissue/cell type
C17:1 Anandamide	Data not available	Data not available

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of **C17:1 Anandamide**.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to cannabinoid receptors.

Objective: To determine the inhibitory constant (K_i) of **C17:1 Anandamide** for CB1 and CB2 receptors.

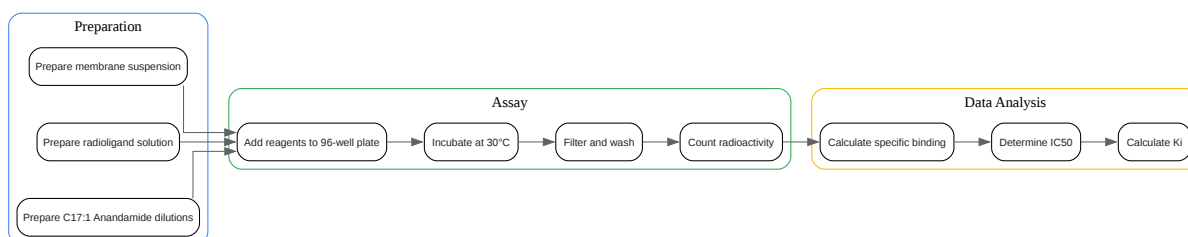
Materials:

- Membrane preparations from cells expressing human CB1 or CB2 receptors.
- Radioligand: [^3H]CP-55,940.
- Non-specific binding control: WIN 55,212-2 (10 μM).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
- **C17:1 Anandamide** stock solution (in DMSO or ethanol).
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **C17:1 Anandamide** in binding buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of binding buffer (for total binding) or 50 μL of WIN 55,212-2 (for non-specific binding) or 50 μL of **C17:1 Anandamide** dilution.
 - 50 μL of radioligand ([^3H]CP-55,940) at a concentration close to its K_d .
 - 100 μL of membrane preparation (containing 10-20 μg of protein).

- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Dry the filters and place them in scintillation vials.
- Add scintillation cocktail and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of **C17:1 Anandamide** by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Calcium Mobilization Assay for GPR55 and TRPV1 Activation

This protocol measures changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of **C17:1 Anandamide** in activating GPR55 or TRPV1.

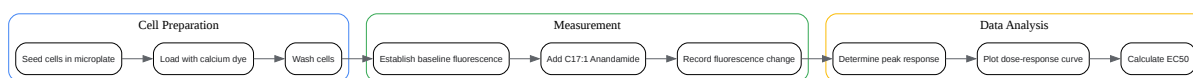
Materials:

- Cells expressing human GPR55 or TRPV1 (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **C17:1 Anandamide** stock solution.
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence plate reader with kinetic reading capabilities.

Procedure:

- Seed cells in microplates and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Prepare serial dilutions of **C17:1 Anandamide** in assay buffer.
- Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
- Add the **C17:1 Anandamide** dilutions to the wells and immediately start recording the fluorescence intensity over time.

- Measure the peak fluorescence response for each concentration.
- Plot the dose-response curve and determine the EC50 value using non-linear regression.



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Calcium Mobilization Assay Workflow

FAAH Activity Assay

This protocol describes a fluorometric method to measure the enzymatic activity of FAAH.

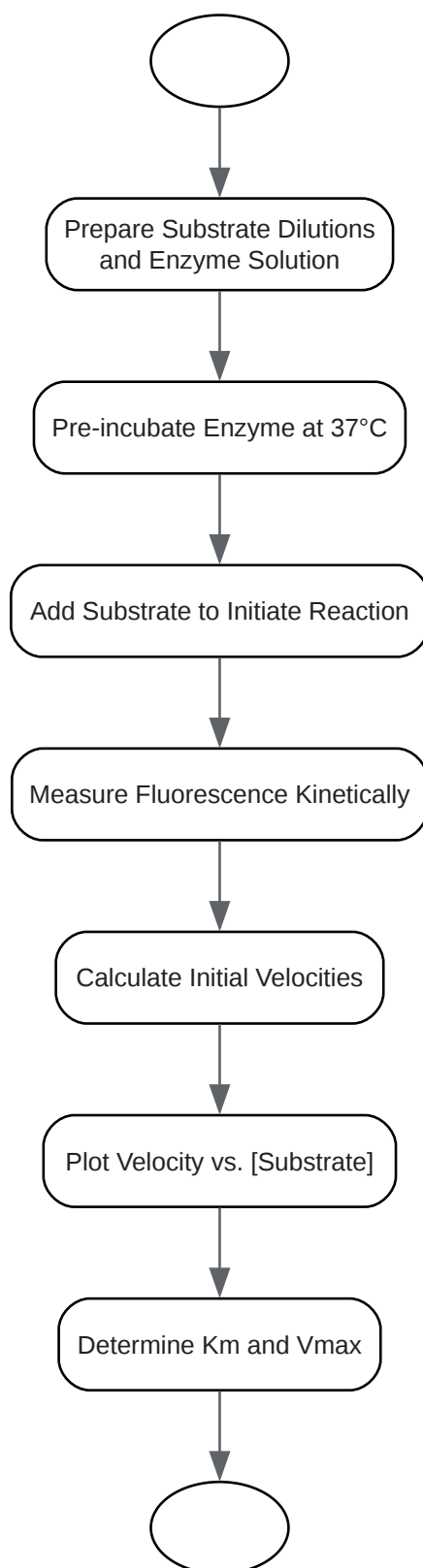
Objective: To determine the kinetic parameters (K_m and V_{max}) of FAAH for the hydrolysis of **C17:1 Anandamide**. (Note: This protocol assumes a fluorogenic substrate analogue of **C17:1 Anandamide** is available. Alternatively, a radiochromatographic assay can be used with radiolabeled **C17:1 Anandamide**).

Materials:

- Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH).
- Fluorogenic substrate (e.g., a C17:1-coumarin amide derivative).
- Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
- FAAH inhibitor for control (e.g., URB597).
- 96-well black microplates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of the fluorogenic C17:1 substrate in assay buffer.
- In a 96-well plate, add:
 - Enzyme preparation (e.g., 10 μg of microsomal protein).
 - Assay buffer to a final volume of 100 μL .
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the substrate dilutions.
- Immediately measure the increase in fluorescence over time in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
- Determine the initial velocity (rate of fluorescence increase) for each substrate concentration.
- Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .



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FAAH Activity Assay Workflow

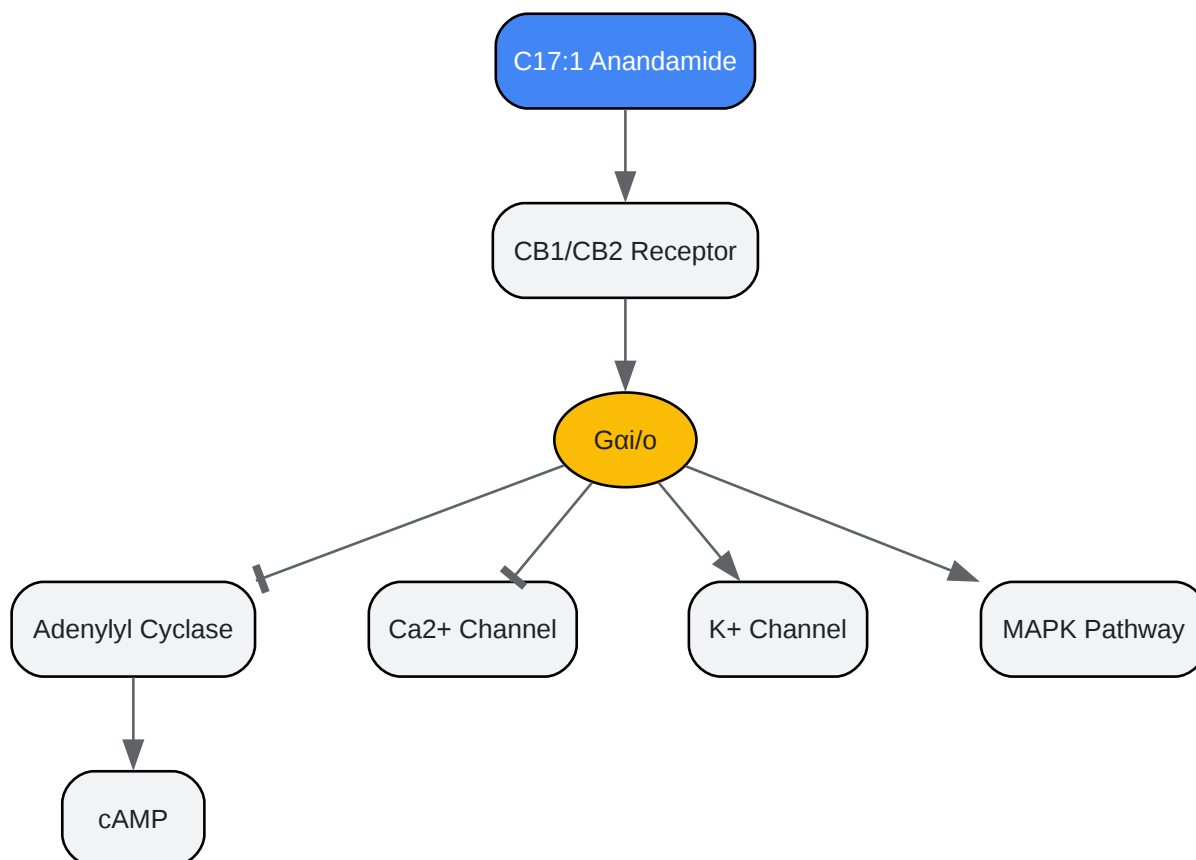
Signaling Pathways

Upon binding to its G protein-coupled receptors (GPCRs) like CB1, CB2, and GPR55, **C17:1 Anandamide** is expected to initiate intracellular signaling cascades.

CB1/CB2 Receptor Signaling

Activation of CB1 and CB2 receptors, which are Gi/o-coupled, typically leads to:

- Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
- Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
- Activation of mitogen-activated protein kinase (MAPK) pathways.



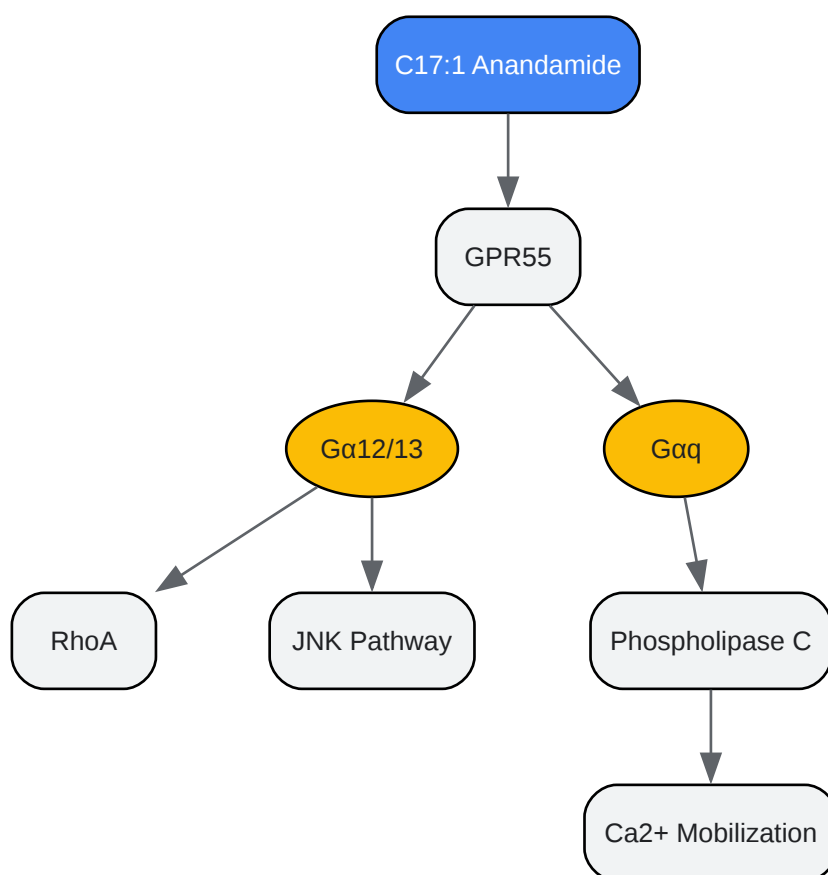
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CB1/CB2 Receptor Signaling Pathway

GPR55 Signaling

GPR55 is coupled to G α 12/13 and G α q proteins, and its activation can lead to:

- Activation of RhoA, leading to cytoskeletal rearrangements.
- Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
- Activation of the JNK signaling pathway.



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GPR55 Signaling Pathway

TRPV1 Channel Gating

As a ligand-gated ion channel, the activation of TRPV1 by **C17:1 Anandamide** would lead to a direct influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling events.

TRPV1 Channel Gating by **C17:1 Anandamide**

Conclusion

C17:1 Anandamide represents an understudied endocannabinoid-like molecule with the potential for unique biological activities. This technical guide provides a framework for its in vitro characterization, including detailed experimental protocols and an overview of its likely molecular targets and signaling pathways. The lack of specific quantitative data for **C17:1 Anandamide** highlights a significant knowledge gap and underscores the need for further research to fully elucidate its pharmacological profile and potential therapeutic relevance. The methodologies and information presented herein are intended to facilitate these future investigations.

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